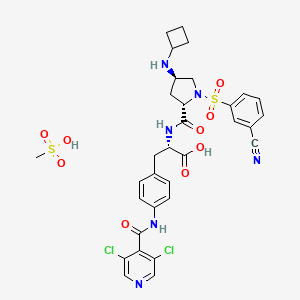

MK-0668 mesylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-0668 is an extremely potent and orally active antagonist of very late antigen-4 with picomolar, whole blood activity and slow dissociation rates were discovered by incorporating an amino substituent on the proline fragment of the initial lead structure. This level of potency against the unactivated form of VLA-4 was shown to be sufficient to overcome the poor pharmacokinetic profiles typical of this class of VLA-4 antagonists, and sustained activity as measured by receptor occupancy was achieved in preclinical species after oral dosing.

科学的研究の応用

Equine Metabolism and Detection in Doping Control

- Study : "Equine metabolism of the growth hormone secretagogue MK-0677 in vitro and in urine and plasma following oral administration" by Cutler et al. (2022)

- Findings : This research focused on MK-0677 (Ibutamoren mesylate), examining its metabolism in horses. It identified 14 phase I metabolites in vitro, with 13 found in urine and 9 in plasma post-administration. The study aimed at identifying analytical targets for doping control, revealing that MK-0677 and an O-dealkylated metabolite were largely excreted unconjugated in urine and plasma (Cutler et al., 2022).

Therapeutic Application in Prostate Cancer

- Study : "Application of Oligonucleotide Microarrays to Assess the Biological Effects of Neoadjuvant Imatinib Mesylate Treatment for Localized Prostate Cancer" by Febbo et al. (2006)

- Findings : This study used microarrays to assess molecular endpoints following targeted treatment of localized prostate cancer with imatinib mesylate. It found significant gene expression differences and suggests apoptosis of microvascular endothelial cells as a result of the therapy (Febbo et al., 2006).

Role in Primary Cilium Formation and Ciliopathies

- Study : "The Meckel-Gruber Syndrome proteins MKS1 and meckelin interact and are required for primary cilium formation" by Dawe et al. (2007)

- Findings : This research explored the role of MKS1 and meckelin proteins in primary cilium formation, highlighting their importance in epithelial morphogenesis and potentially in understanding ciliopathies (Dawe et al., 2007).

Bioavailability Enhancement in Pre-clinical Studies

- Study : "Aqueous versus non-aqueous salt delivery strategies to enhance oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor in rats" by Chiang et al. (2009)

- Findings : This study focused on enhancing the oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor through various delivery strategies, emphasizing the importance of water quantity in vivo (Chiang et al., 2009).

特性

CAS番号 |

865111-04-2 |

|---|---|

製品名 |

MK-0668 mesylate |

分子式 |

C32H34Cl2N6O9S2 |

分子量 |

781.677 |

IUPAC名 |

(S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid compound with methanesulfonic acid (1:1) |

InChI |

InChI=1S/C31H30Cl2N6O6S.CH4O3S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34;1-5(2,3)4/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43);1H3,(H,2,3,4)/t22-,26+,27+;/m1./s1 |

InChIキー |

KHZPBUGRFNTMOR-YHEIIOCHSA-N |

SMILES |

O=C(O)[C@H](CC1=CC=C(NC(C2=C(Cl)C=NC=C2Cl)=O)C=C1)NC([C@H]3N(S(=O)(C4=CC=CC(C#N)=C4)=O)C[C@H](NC5CCC5)C3)=O.CS(=O)(O)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

MK0668; MK 0668; MK-0668; MK-0668 Mesylate; |

製品の起源 |

United States |

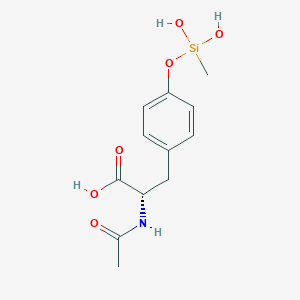

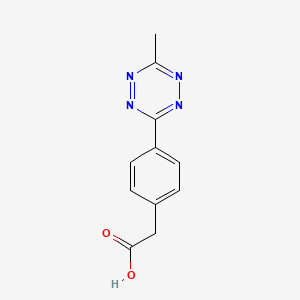

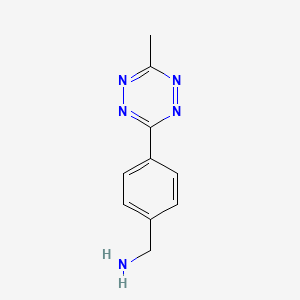

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

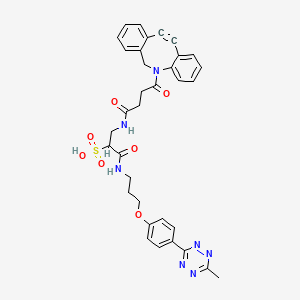

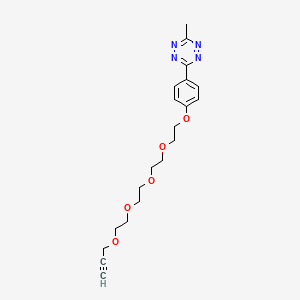

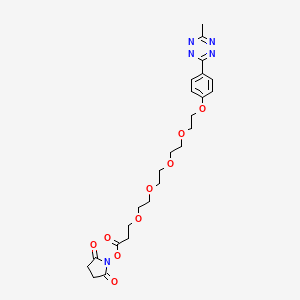

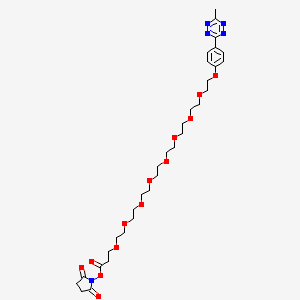

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)